2-[(E)-[(2-amino-5-chlorophenyl)-phenylmethylidene]amino]guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-[(2-amino-5-chlorophenyl)-phenylmethylidene]amino]guanidine is a chemical compound with the molecular formula C14H14ClN5. It is a derivative of benzophenone, where the hydrogen atoms at the 2 and 5 positions have been replaced by an amino group (-NH2) and a chlorine atom, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-[(E)-[(2-amino-5-chlorophenyl)-phenylmethylidene]amino]guanidine can be synthesized through several methods. One common approach involves the reduction of isoxazole using iron powder in the presence of toluene and muriatic acid . Another method includes the acylation of 2-amino-5-chlorobenzophenone with cyclopropanecarbonyl chloride and triethylamine, followed by reduction with lithium aluminium hydride and subsequent oxidation with manganese dioxide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(E)-[(2-amino-5-chlorophenyl)-phenylmethylidene]amino]guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like manganese dioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminium hydride.
Substitution: The amino and chlorine groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Manganese dioxide is commonly used as an oxidizing agent.
Reduction: Lithium aluminium hydride is a typical reducing agent.
Substitution: Reagents like cyclopropanecarbonyl chloride and triethylamine are used for acylation reactions.
Major Products Formed
The major products formed from these reactions include derivatives of benzophenone, such as prazepam and lorazepam, which are used in the synthesis of benzodiazepines .
Scientific Research Applications
2-[(E)-[(2-amino-5-chlorophenyl)-phenylmethylidene]amino]guanidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antimalarial properties.
Medicine: It serves as a precursor in the synthesis of benzodiazepines, which are used as anxiolytics and sedatives.
Industry: The compound is utilized in the production of dyes and pigments
Mechanism of Action
The mechanism of action of 2-[(E)-[(2-amino-5-chlorophenyl)-phenylmethylidene]amino]guanidine involves its interaction with specific molecular targets and pathways. In the case of its use in benzodiazepine synthesis, the compound acts as a precursor that undergoes various chemical transformations to produce the active pharmaceutical ingredient. The molecular targets and pathways involved in its biological activities are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-chlorobenzophenone
- 2-Amino-2’,5-dichlorobenzophenone
- 2-Aminobenzophenone
- 2-Amino-5-chloro-2’-fluorobenzophenone
- 2’-Benzoyl-2,4’-dichloroacetanilide
- 2-Amino-5-nitrobenzophenone
Uniqueness
2-[(E)-[(2-amino-5-chlorophenyl)-phenylmethylidene]amino]guanidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to serve as a versatile intermediate in the synthesis of various compounds, including benzodiazepines, sets it apart from other similar compounds .
Properties
CAS No. |
134867-99-5 |
---|---|
Molecular Formula |
C14H14ClN5 |
Molecular Weight |
287.75 g/mol |
IUPAC Name |
2-[(E)-[(2-amino-5-chlorophenyl)-phenylmethylidene]amino]guanidine |
InChI |
InChI=1S/C14H14ClN5/c15-10-6-7-12(16)11(8-10)13(19-20-14(17)18)9-4-2-1-3-5-9/h1-8H,16H2,(H4,17,18,20)/b19-13+ |
InChI Key |
VOMKMECTFJLAPY-CPNJWEJPSA-N |
SMILES |
C1=CC=C(C=C1)C(=NN=C(N)N)C2=C(C=CC(=C2)Cl)N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N\N=C(N)N)/C2=C(C=CC(=C2)Cl)N |
Canonical SMILES |
C1=CC=C(C=C1)C(=NN=C(N)N)C2=C(C=CC(=C2)Cl)N |
Synonyms |
2-amino-5-chlorobenzophenone amidinohydrazone 2-amino-5-chlorobenzophenoneamidinohydrazone 2-amino-5-chlorobenzophenoneamidinohydrazone, (Z)-isomer ACBPA hydrazone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.